molecular formula C10H7N5O4S B4564913 5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B4564913
M. Wt: 293.26 g/mol
InChI Key: XQAPKDOGJZTPQJ-UHFFFAOYSA-N
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Description

5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazono group, and a thioxodihydro-pyrimidinedione core. It has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of 3-nitrophenylhydrazine with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrimidinedione compounds.

Scientific Research Applications

5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, its anticancer activity may be related to the inhibition of matrix metalloproteinases or kinases, which play a role in tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 5-[(4-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 5-[(3-nitrophenyl)hydrazono]-2-oxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

5-[(3-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-hydroxy-5-[(3-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O4S/c16-8-7(9(17)12-10(20)11-8)14-13-5-2-1-3-6(4-5)15(18)19/h1-4H,(H3,11,12,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAPKDOGJZTPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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